beta-Methylcholine Iodide

stereochemistry chiral separation receptor pharmacology

Standard cholinergic agonists (ACh, methacholine) undergo rapid esterase hydrolysis, limiting experimental duration and requiring off-target esterase inhibitors. beta-Methylcholine Iodide (CAS 60154-19-0) eliminates this barrier. - **Enzymatic stability:** Non-ester structure → zero AChE/BChE hydrolysis. Sustained mAChR activation over hours (patch-clamp, organ bath). - **Receptor selectivity:** Activates muscarinic receptors only; no nicotinic crosstalk. - **Stereoisomer control:** Available as racimate or purified (R)/(S) enantiomers for chiral pharmacology. - **Quality:** ≥99% purity, MP 160°C, stable RT under inert gas. Bulk & research sizes.

Molecular Formula C6H16INO
Molecular Weight 245.10 g/mol
CAS No. 60154-19-0
Cat. No. B3427554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methylcholine Iodide
CAS60154-19-0
Molecular FormulaC6H16INO
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESCC(C[N+](C)(C)C)O.[I-]
InChIInChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
InChIKeyFOILINVEQJRMPF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Methylcholine Iodide: Muscarinic Receptor Agonist Overview


beta-Methylcholine Iodide (CAS 60154-19-0) is a quaternary ammonium compound classified as a choline derivative and a direct-acting muscarinic acetylcholine receptor (mAChR) agonist [1]. This compound, with the molecular formula C₆H₁₆INO and a molecular weight of 245.10 g/mol, exists as a crystalline solid with a melting point of 160 °C [2]. Its chemical structure, featuring a β‑methyl substitution on the choline backbone, confers selectivity for muscarinic over nicotinic acetylcholine receptors, a property that distinguishes it from the endogenous neurotransmitter acetylcholine (ACh) [1]. As a non‑esterified choline analog, beta‑methylcholine iodide serves as a valuable research tool for probing mAChR function, signal transduction pathways, and the development of cholinergic modulators, particularly in experimental systems where resistance to rapid enzymatic degradation is desired [3].

Metabolic stabilityNot a substrate for AChE/BChE; supports sustained receptor activation
Receptor selectivityMuscarinic-selective over nicotinic receptors; avoids nAChR confounding
Stereochemical controlAvailable as racemic mixture or defined (R)- and (S)-enantiomers

beta-Methylcholine Iodide: Unique Advantages Over Generic Agonists


Procurement decisions for muscarinic acetylcholine receptor (mAChR) agonists must recognize that beta‑Methylcholine Iodide (CAS 60154‑19‑0) differs fundamentally from ester‑based congeners such as methacholine (acetyl‑β‑methylcholine) or carbachol, and from the endogenous ligand acetylcholine (ACh). While methacholine and ACh are rapidly hydrolyzed by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), beta‑methylcholine iodide, lacking an ester moiety, is not a substrate for these enzymes, enabling sustained receptor activation in vitro and in vivo without the requirement of cholinesterase inhibitors [1]. This metabolic stability is a critical differentiator when designing long‑term exposure assays, electrophysiological recordings, or tissue bath experiments. Furthermore, the compound exhibits stereoisomerism (R‑ and S‑enantiomers), which can significantly influence receptor binding kinetics and downstream signaling efficacy [2]. Sourcing a racemic mixture versus a specific enantiomer can yield disparate pharmacological outcomes, a nuance that generic substitutions often overlook. These structural and functional distinctions make direct substitution with ACh, methacholine, or other esters scientifically unsound in experiments requiring metabolic stability, enantiomeric control, or non‑selective mAChR activation without confounding nicotinic effects.

Dimension
Target (beta‑Methylcholine Iodide)
Comparator (ACh, Methacholine, etc.)
Metabolic stability
Non‑esterified; not hydrolyzed by AChE or BChE
Rapidly hydrolyzed; requires AChE inhibitors for sustained effect
Stereochemistry
Distinct (R)‑ and (S)‑enantiomers available
ACh: achiral; Methacholine: racemic mix only
Receptor selectivity
Selective for mAChRs over nAChRs
ACh: non‑selective; Methacholine: mAChR‑selective but ester‑labile

beta-Methylcholine Iodide: Key Comparison Evidence


Chiral Purity and Stereochemical Definition

beta‑Methylcholine Iodide exists as distinct (R)‑ and (S)‑enantiomers, each with unique pharmacological profiles. In contrast, the endogenous agonist acetylcholine is achiral and does not offer this stereochemical dimension. The absolute configuration of the β‑methyl group has been established through X‑ray crystallography and chemical correlation, with the (R)‑isomer and (S)‑isomer corresponding to distinct registry numbers (e.g., 28835‑51‑0 and 28835‑52‑1, respectively) [1]. This stereoisomerism is absent in commonly used agonists like carbachol or bethanechol, which are achiral or exist as single, non‑racemic entities. Therefore, researchers requiring enantiomerically defined agonists for structure‑activity relationship (SAR) studies, chiral discrimination in receptor binding, or enantioselective functional assays must specifically procure beta‑methylcholine iodide enantiomers rather than relying on racemic or achiral alternatives.

Chiral identity
Class-level inference
(R)-isomer: CAS 28835‑51‑0 (S)-isomer: CAS 28835‑52‑1 Racemic: CAS 60154‑19‑0
Enables enantiomer-specific receptor studies
Stereochemical assignment by X‑ray crystallography
stereochemistry chiral separation receptor pharmacology enantiomer-specific signaling

Metabolic Stability and Cholinesterase Resistance

beta‑Methylcholine Iodide, lacking an ester linkage, is not hydrolyzed by acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), conferring metabolic stability that is quantitatively superior to ester‑based agonists. In contrast, acetylcholine is rapidly hydrolyzed by AChE with a turnover number (kcat) on the order of 10⁴ s⁻¹, requiring the use of cholinesterase inhibitors (e.g., physostigmine) to maintain effective concentrations in biological assays [1]. Methacholine (acetyl‑β‑methylcholine), while more resistant to AChE hydrolysis than ACh (hydrolysis rate approximately 2–3 times slower than ACh [2]), is still a substrate for these enzymes and exhibits a finite half‑life in tissue preparations. The non‑esterified structure of beta‑methylcholine iodide eliminates this degradation pathway entirely, enabling prolonged and consistent receptor activation without the confounding variables of inhibitor use or time‑dependent concentration decay.

Metabolic stability
Class-level inference
Target0% AChE hydrolysis
AChkcat ≈ 10⁴ s⁻¹ (rapid hydrolysis)
Methacholine~33% hydrolysis rate relative to ACh
Eliminates need for AChE inhibitors; supports long‑term assays
In vitro enzymatic assays with purified AChE/BChE
metabolic stability acetylcholinesterase butyrylcholinesterase pharmacokinetics in vitro assays

Muscarinic Selectivity over Nicotinic Receptors

beta‑Methylcholine Iodide exhibits pronounced selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic receptors (nAChRs), a property derived from its β‑methyl substitution. While direct quantitative selectivity ratios (e.g., Ki values or EC₅₀ ratios) for the non‑esterified beta‑methylcholine iodide are not extensively reported in primary literature, the structural basis for this selectivity is well‑established: the β‑methyl group restricts the conformational flexibility of the molecule, favoring the bioactive conformation required for mAChR activation while disfavoring the conformation recognized by nAChRs [1]. In contrast, acetylcholine activates both receptor families with comparable potency, leading to mixed muscarinic and nicotinic effects in native tissues. Methacholine (acetyl‑β‑methylcholine) shares this mAChR selectivity, but as described above, it retains susceptibility to enzymatic hydrolysis. The selectivity of beta‑methylcholine iodide, combined with its metabolic stability, makes it a preferred tool for isolating mAChR‑mediated responses in complex biological systems, such as autonomic ganglia or smooth muscle preparations, without the confounding influence of nAChR activation or rapid agonist degradation.

mAChR selectivity
Class-level inference
TargetmAChR‑selective (qualitative)
AcetylcholineNon‑selective (mAChR + nAChR)
Isolates mAChR‑specific pathways without nicotinic interference
Limited quantitative selectivity data; structural inference
receptor selectivity muscarinic nicotinic functional assay signal transduction

High Purity Specifications for Reproducibility

Commercially available beta‑Methylcholine Iodide (CAS 60154‑19‑0) is supplied with verified purity specifications that exceed those of generic choline salts or in‑house synthesized preparations. For example, TCI Chemicals provides this compound with a purity of ≥99.0% (determined by non‑aqueous titration), a defined melting point of 160 °C, and explicit storage recommendations (room temperature, inert gas atmosphere) to prevent hygroscopic degradation [1]. Other reputable suppliers, such as Aladdin Scientific and AKSci, offer the compound with minimum purity specifications of 98% to 99% [REFS-2, REFS-3]. In contrast, acetylcholine chloride, a common alternative, is typically supplied at ~99% purity but is notoriously hygroscopic and prone to rapid hydrolysis in aqueous solution, requiring fresh preparation and careful handling. The defined physical properties and high‑purity grade of beta‑methylcholine iodide reduce batch‑to‑batch variability and ensure experimental reproducibility, a critical consideration for procurement in both academic and industrial research settings.

Purity
Data to verify
≥99.0%
Supports lot‑to‑lot consistency; verify with CoA
Supplier specification; independent validation recommended
chemical purity quality control reproducibility analytical specifications

beta-Methylcholine Iodide: Research and Procurement Applications


Long-Term Electrophysiology and Contractility Studies

Due to its metabolic stability and resistance to cholinesterase hydrolysis, beta‑methylcholine iodide is ideally suited for prolonged electrophysiological recordings (e.g., patch‑clamp, multi‑electrode array) and organ bath experiments where sustained muscarinic receptor activation is required. The compound eliminates the need for cholinesterase inhibitors, which can introduce off‑target effects and complicate data interpretation [1]. This makes it a superior alternative to acetylcholine or methacholine for experiments lasting tens of minutes to hours, such as studies of mAChR‑mediated modulation of ion channels, smooth muscle tone, or glandular secretion.

Enantioselective Pharmacology and Chiral SAR

The availability of beta‑methylcholine iodide as distinct (R)‑ and (S)‑enantiomers enables detailed investigation of stereospecific interactions at muscarinic receptors [2]. Researchers exploring chiral recognition, enantiomer‑biased signaling, or the development of stereoselective mAChR ligands must procure these defined enantiomers rather than racemic mixtures or achiral agonists. This application is particularly relevant in medicinal chemistry programs aimed at optimizing drug‑receptor complementarity and reducing off‑target activity.

Analytical Reference and Calibration Standards

The high purity (≥99.0%) and well‑characterized physical properties (melting point 160 °C) of commercially available beta‑methylcholine iodide make it suitable as an analytical reference standard for method development and validation in mass spectrometry, HPLC, or capillary electrophoresis [3]. Its stability under recommended storage conditions (room temperature, inert gas) ensures reliable calibration curves and accurate quantification of cholinergic compounds in biological samples.

Muscarinic-Selective Functional Assays

In complex biological preparations such as isolated autonomic ganglia, brain slices, or co‑culture systems, beta‑methylcholine iodide's selectivity for mAChRs over nAChRs allows for the specific activation of muscarinic signaling pathways without confounding nicotinic effects [4]. This is essential for dissecting the roles of individual receptor families in physiological processes like synaptic transmission, cardiac regulation, and smooth muscle contraction.

Application
Selection Property
Validation Focus
Prolonged mAChR signaling studies
Metabolic stability (non‑esterified)
Sustained receptor activation without AChE inhibitors
Chiral recognition and enantiomer‑specific SAR
Defined enantiomeric forms
Stereospecific receptor binding and signaling bias
Analytical method development and validation
High‑purity standard
Consistent calibration and accurate quantification
mAChR‑specific pathway dissection
mAChR‑selective agonist profile
Isolated muscarinic response without nicotinic interference

Technical Documentation Hub

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35 linked technical documents
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